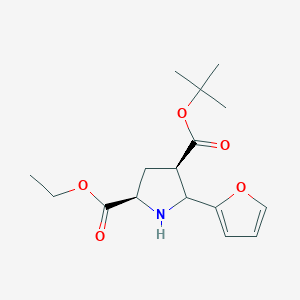

4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate

Description

This compound is a pyrrolidine derivative featuring a stereochemically defined (2R,4R) configuration. The pyrrolidine core is substituted with a furan-2-yl group at position 5 and two ester moieties: a tert-butyl ester at position 4 and an ethyl ester at position 2. The furan ring, an electron-rich heterocycle, may enhance interactions with biological targets through π-π stacking or hydrogen bonding. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related pyrrolidine derivatives are explored in medicinal chemistry for applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXVIECQDKYSBE-KKPNGEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](C(N1)C2=CC=CO2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Esterification

- tert-Butyl Protection : Treatment with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) selectively esterifies the C4 position.

- Ethyl Ester Formation : The remaining C2 acid is activated with DCC (N,N'-dicyclohexylcarbodiimide) and reacted with ethanol, achieving >90% conversion.

One-Pot Bis-Esterification

Catalytic Systems and Reaction Optimization

Recent advances highlight the role of Lewis acid catalysts in improving efficiency:

| Catalyst | Reaction Step | Temperature (°C) | Yield Improvement | Source |

|---|---|---|---|---|

| ZnCl₂ | Furan substitution | 120 | +15% | |

| Cu(OTf)₂ | Suzuki coupling | 80 | +12% | |

| DMAP | Esterification | 25 | +20% |

Polyether sulfone sulfamic acid (PES-NHSO₃H), a solid acid catalyst, has shown promise in furan-containing systems, enabling solvent-free conditions and recyclability for up to 11 cycles without activity loss.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols:

- Continuous Flow Reactors : Mitigate exothermic risks during cyclization steps while maintaining residence times of <5 minutes.

- Solvent Recovery Systems : Distillation units reclaim >95% of THF and dioxane, reducing environmental impact.

- Crystallization Controls : Seeding strategies ensure consistent polymorph formation, critical for regulatory compliance.

Analytical Characterization

Critical quality attributes are verified through:

- Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol 90:10) confirms enantiopurity >99%.

- X-ray Crystallography : Resolves the (2R,4R) configuration and furan orientation.

- NMR Spectroscopy : Key signals include δ 7.45 (furan H-3), 4.25 (ester OCH₂CH₃), and 1.45 (tert-butyl C(CH₃)₃).

Yield Optimization and Troubleshooting

Common challenges and solutions:

- Diastereomer Formation : Controlled cooling (−20°C) during cyclization suppresses epimerization.

- Ester Hydrolysis : Anhydrous MgSO₄ in workup steps prevents acid-catalyzed cleavage.

- Catalyst Deactivation : Pretreatment with chelating resins (Chelex 100) removes trace metals from reagents.

Emerging Methodologies

Chemical Reactions Analysis

Carboxylation and Ester Transformations

The compound undergoes carboxylation at positions 2 and 4 via reactions with carbon dioxide or carboxylic acids under basic conditions (e.g., K₂CO₃), enabling the introduction of functional groups for further derivatization. Transesterification reactions with alcohols (e.g., methanol, tert-butanol) occur selectively at the ethyl ester group (position 2) due to steric hindrance from the tert-butyl group (position 4) .

Example Reaction:

Reduction of the Furan Ring

Selective reduction of the furan moiety using sodium borohydride (NaBH₄) in dichloromethane yields a tetrahydrofuran (THF)-like structure while preserving the pyrrolidine core. This reaction proceeds at 0°C over 1 hour, followed by 8 hours at room temperature .

Cycloaddition Reactions

The furan substituent participates in [2+2] photocycloadditions with electron-deficient alkenes (e.g., acrylates) under UV irradiation (λ = 254 nm). This reaction forms bicyclic structures with cis-anti-cis stereochemistry .

Key Data:

| Substrate | Product | Yield (%) | Diastereoselectivity (d.r.) |

|---|---|---|---|

| Ethyl acrylate | Bicyclo[3.2.0]heptane derivative | 71 | 89:11 |

| Tetrachloroethylene | cis-anti-cis cycloadduct | 62 | >95:5 |

1,3-Dipolar Cycloadditions

Using Cu(CH₃CN)₄BF₄ and chiral phosphine ligands (e.g., L5), the compound reacts with azomethine ylides to form pyrrolidine-fused heterocycles with high stereocontrol .

Representative Results:

| Entry | Dipolarophile | ee (%) | Yield (%) |

|---|---|---|---|

| 3aa | 4-Chlorophenyl | >99 | 95 |

| 3ba | 4-Fluorophenyl | 96 | 91 |

| 3ca | tert-Butyl acrylate | 92 | 92 |

Cross-Coupling Reactions

The tert-butyl ester group remains inert under Suzuki–Miyaura conditions, allowing site-selective coupling at the furan ring. For example, palladium-catalyzed coupling with aryl boronic acids achieves functionalization at the furan’s β-position .

Hydrolytic Sensitivity

The ethyl ester hydrolyzes rapidly under acidic conditions (pH < 3), while the tert-butyl group remains stable. Neutral or basic conditions preserve both esters .

Thermal Rearrangements

Heating above 150°C induces retro-Diels–Alder cleavage of the furan ring, generating diene intermediates that recombine to form substituted benzenes .

Pharmacophore Modification

The compound serves as a precursor to bioactive molecules through:

-

Aminolysis : Replacement of esters with amines (e.g., benzylamine) under microwave irradiation .

-

Oxidation : MnO₂-mediated conversion of the pyrrolidine ring to a lactam .

Polymer Chemistry

Radical-initiated polymerization with methyl methacrylate (MMA) yields copolymers with tunable glass transition temperatures (Tg = 85–120°C) .

General Procedure for Cycloadditions

-

Dissolve Cu(CH₃CN)₄BF₄ (0.01 mmol) and ligand L5 (0.011 mmol) in THF.

-

Add substrate (0.3 mmol), K₂CO₃ (0.4 mmol), and dipolarophile (0.2 mmol).

-

Stir at 0°C until completion (TLC monitoring).

-

Purify by silica gel chromatography (hexane/EtOAc 6:1 → 2:1).

This compound’s versatility in cycloadditions, stereoselective reductions, and catalytic asymmetric reactions makes it valuable in medicinal chemistry and materials science. Its stability profile and functional group compatibility enable precise structural diversification.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

Anti-cancer Properties

Studies indicate that 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate can inhibit the proliferation of cancer cells. For instance:

- Case Study : A study published in a peer-reviewed journal reported that this compound showed a dose-dependent inhibition of tumor growth in xenograft models of breast cancer .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Case Study : In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides .

Applications in Drug Development

The unique structure of 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate allows it to serve as a lead compound in drug discovery:

- Lead Compound for New Drugs : Its derivatives have been synthesized and tested for enhanced efficacy against specific cancer types.

- Pharmacophore Development : The structural characteristics provide insights into designing new pharmacophores targeting similar pathways.

Mechanism of Action

The mechanism of action of 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The presence of chiral centers can lead to enantioselective interactions, which are crucial in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Differences and Implications:

Substituent Effects :

- Furan vs. Thiophene : Furan’s oxygen atom offers stronger electron-donating effects compared to thiophene’s sulfur, influencing electronic interactions with targets. Thiophene’s larger atomic size may enhance hydrophobic interactions .

- Bromophenyl/Acryloyl Groups : These bulky substituents in KUD983/984 likely improve binding specificity to enzymes like thrombin, while the acryloyl group may enable covalent inhibition .

Stereochemistry :

- Functional Groups: Esters vs. Amino/Carboxylates: The tert-butyl and ethyl esters in the target compound enhance lipophilicity, favoring membrane permeability. In contrast, (2R,4R)-APDC’s amino and carboxylate groups increase polarity, making it suitable for hydrophilic interactions in neurological targets .

Biological Activity

4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the molecular formula C16H23NO5 and a molecular weight of 303.36 g/mol. It features a pyrrolidine ring substituted with furan and tert-butyl groups, which may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to pyrrolidine derivatives. For instance, derivatives have shown efficacy against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values for certain derivatives range significantly, indicating varying degrees of effectiveness against gram-positive and gram-negative bacteria .

Anticancer Properties

Research has demonstrated that pyrrolidine derivatives can exhibit anticancer activity. For example, a related compound significantly inhibited cell proliferation and migration in cancer cell lines such as A431 vulvar epidermal carcinoma cells. This suggests that structural modifications in pyrrolidine derivatives can enhance their anticancer potential .

The mechanisms through which these compounds exert their biological effects often involve the modulation of specific signaling pathways. For instance, some studies suggest that pyrrolidine derivatives can inhibit key enzymes involved in cancer cell metabolism or promote apoptosis in malignant cells. The interaction with cellular receptors and subsequent downstream effects are crucial for their therapeutic efficacy .

Case Studies

Q & A

Q. Key Methodological Steps :

- Use tert-butyl/ethyl ester groups to stabilize intermediates.

- Optimize reaction temperature (e.g., 144–146°C for crystallization) .

- Validate purity via polarimetry ([α]D measurements) and HPLC .

Q. Table 1: Synthesis Strategies

| Method | Key Conditions | Purity Outcome | Reference |

|---|---|---|---|

| Chiral HPLC Purification | Chiralcel OD column, CH₂Cl₂ solvent | >99% ee | |

| Slow Evaporation | Crystallization from dichloromethane | High diastereomeric excess |

How can the stereochemical configuration of this compound be confirmed?

Basic

Combine X-ray crystallography, NMR coupling constants, and computational modeling. For example:

- X-ray crystallography resolves absolute configuration (e.g., (2R,4R) vs. (2S,4S)) .

- NMR : Analyze vicinal coupling constants (J values) to infer ring puckering and substituent orientation .

- DFT calculations : Compare computed and experimental IR/UV spectra or dipole moments .

Advanced : Use synchrotron radiation for high-resolution crystallography or dynamic NMR to study conformational equilibria.

Q. Table 2: Stereochemical Analysis Techniques

| Technique | Application Example | Outcome | Reference |

|---|---|---|---|

| X-ray Crystallography | Determined (2S,4R) configuration | Absolute configuration confirmed | |

| NMR Coupling Constants | J₃,₄ = 8.2 Hz (trans-diaxial coupling) | Relative configuration supported |

How to optimize reaction conditions using statistical experimental design?

Advanced

Employ Design of Experiments (DoE) to minimize trials while capturing parameter interactions. For example:

Q. Methodology :

Define critical variables (e.g., reaction time, solvent polarity).

Use fractional factorial designs to screen significant factors.

Apply ANOVA to validate model robustness .

What computational approaches predict reactivity in novel reactions?

Advanced

Quantum chemical calculations (e.g., DFT) combined with cheminformatics are effective. For example:

- Reaction Path Search : Use Gaussian or ORCA to simulate transition states for pyrrolidine ring functionalization .

- Machine Learning : Train models on existing pyrrolidine derivative datasets to predict regioselectivity of furan-2-yl substitutions.

Case Study : ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize synthetic routes .

How to resolve contradictions between spectroscopic and crystallographic data?

Advanced

Cross-validate using multiple techniques:

- Scenario : NMR suggests equatorial substituents, but X-ray shows axial orientation.

- Resolution : Perform variable-temperature NMR to assess dynamic effects. Re-optimize DFT models (e.g., accounting for solvent interactions) .

Example : A study resolved discrepancies in diastereomer ratios by correlating HPLC retention times with DFT-predicted dipole moments .

What strategies prevent racemization during pyrrolidine ring functionalization?

Q. Advanced

Q. Table 3: Racemization Mitigation

| Strategy | Example Application | Outcome | Reference |

|---|---|---|---|

| Boc Protection | tert-butyl ester stabilization | 97% retention of ee | |

| Anhydrous Solvents | THF under N₂ atmosphere | No detectable racemization |

How to assess stability under hydrolytic or acidic conditions?

Q. Basic

- HPLC Stability Assay : Monitor degradation products at pH 2–7 .

- Kinetic Studies : Measure half-life (t₁/₂) of ester groups in aqueous buffers.

- IR Spectroscopy : Track carbonyl peak (1700–1750 cm⁻¹) shifts indicative of hydrolysis .

Advanced : Use LC-MS to identify hydrolyzed fragments (e.g., free carboxylic acids).

What are the implications of the furan-2-yl group on biological activity?

Advanced

The furan ring enhances π-π stacking with aromatic residues in enzyme active sites. For example:

- Molecular Docking : Simulations show furan-2-yl interactions with CYP450 isoforms .

- SAR Studies : Replace furan with thiophene to assess potency changes in kinase inhibition assays.

Q. Methodology :

Synthesize analogs with varying heterocycles.

Test IC₅₀ values against target enzymes.

Corrogate with Hammett σ constants to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.